An In-depth Technical Guide to Stearic Acid: Chemical Structure, Properties, and Biological Roles
An In-depth Technical Guide to Stearic Acid: Chemical Structure, Properties, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of stearic acid (octadecanoic acid), a ubiquitous saturated fatty acid. It details its chemical structure, physicochemical properties, analytical characterization methods, and significant roles in key cellular signaling pathways.
Chemical Structure and Identification
Stearic acid is a long-chain saturated fatty acid consisting of an 18-carbon backbone with a terminal carboxylic acid group.[1][2][3] Its saturated nature, meaning the absence of carbon-carbon double bonds in its hydrocarbon chain, results in a linear and flexible structure.[2][4] This configuration allows for efficient packing of molecules, contributing to its solid state at room temperature.[4]
The IUPAC name for stearic acid is octadecanoic acid.[1][5][6] Its chemical formula is C₁₈H₃₆O₂, often represented as CH₃(CH₂)₁₆COOH.[1][6][7][8] The molecule is characterized by a non-polar, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxyl group, rendering it amphiphilic.[4][7]
Table 1: Chemical Identifiers for Stearic Acid
| Identifier | Value |
| IUPAC Name | Octadecanoic acid[1][5][6] |
| Systematic Name | n-Octadecanoic acid[9] |
| Molecular Formula | C₁₈H₃₆O₂[2][7] |
| Condensed Formula | CH₃(CH₂)₁₆COOH[1][6][8] |
| CAS Number | 57-11-4[5] |
| Molar Mass | 284.48 g·mol⁻¹[5] |
Physicochemical Properties
Stearic acid presents as a white, waxy solid with a mild, oily odor.[5][9] Its physical and chemical properties are well-characterized and are summarized in the tables below.
Table 2: Physical Properties of Stearic Acid
| Property | Value |
| Appearance | White, waxy solid[5] |
| Melting Point | 69.3 - 69.6 °C (156.7 - 157.3 °F)[8][10] |
| Boiling Point | 361 °C (682 °F) at 760 mmHg (decomposes)[9][10] |
| Density | 0.9408 g/cm³ (at 20 °C)[9][10] |
| 0.847 g/cm³ (at 70 °C)[8][10] | |
| Solubility in Water | Practically insoluble[7] |
| Solubility | Soluble in alcohols, ethers, chloroform (B151607), alkyl acetates, CS₂, CCl₄[10][11] |
| Crystal Structure | Monoclinic[5][9] |
Table 3: Chemical and Thermochemical Properties of Stearic Acid
| Property | Value |
| Acidity (pKa) | 4.50[1] |
| Flash Point | 113 °C (235 °F)[5] |
| Standard Molar Entropy | 435.6 J·mol⁻¹·K⁻¹[5] |
| Specific Heat Capacity | 501.5 J·mol⁻¹·K⁻¹[5] |
Biological and Signaling Pathways
Stearic acid is not merely a structural component or energy source; it is an active signaling molecule implicated in a variety of cellular processes, including metabolism, inflammation, and apoptosis.
Lipid Metabolism
A primary metabolic fate of stearic acid is its desaturation to the monounsaturated fatty acid, oleic acid. This conversion is a critical regulatory step in lipid metabolism.
Caption: Metabolic conversion of Stearoyl-CoA to Oleoyl-CoA.
This pathway is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[2] The resulting oleic acid is the preferred substrate for the synthesis of triglycerides and other complex lipids.[2] The cellular ratio of stearic to oleic acid is therefore a key factor in lipid homeostasis.[2]
Induction of Apoptosis via ER Stress and MAP Kinase Pathways
High concentrations of stearic acid can induce apoptosis in various cell types, including pancreatic β-cells and cancer cells.[1][12] This process is often mediated by the induction of Endoplasmic Reticulum (ER) stress and the modulation of Mitogen-Activated Protein (MAP) kinase signaling pathways.[1]
Caption: Stearic acid-induced apoptosis signaling cascade.
Stearic acid accumulation triggers the ER stress response through pathways like IRE1α and PERK.[1][13] Concurrently, it activates pro-apoptotic kinases such as p38 and JNK while inhibiting the pro-survival ERK pathway.[1] Both arms of this response converge on the activation of effector caspases, leading to programmed cell death.[1][14]
Regulation of Mitochondrial Dynamics
Recent studies have uncovered a specific signaling pathway through which stearic acid regulates mitochondrial morphology and function.[15] This pathway links nutrient sensing directly to the state of the mitochondrial network.
Caption: Regulation of mitochondrial dynamics by stearic acid.
In the presence of stearic acid, the Transferrin Receptor 1 (TfR1) undergoes stearoylation. This post-translational modification inhibits TfR1's ability to activate JNK signaling.[15] Reduced JNK activity prevents the ubiquitination and subsequent inhibition of Mitofusin 2, a key protein in mitochondrial outer membrane fusion.[15] The net result is a shift toward mitochondrial fusion and an increase in oxidative capacity.[15]
Experimental Protocols for Characterization
Accurate characterization of stearic acid is crucial for research and quality control. The following section outlines standard methodologies for determining its key properties.
Determination of Melting Point (Cooling Curve Method)
This method determines the melting/congealing point by observing the temperature plateau during a phase change.[16][17]
Apparatus:
-
Test tube containing stearic acid
-
Thermometer (graduated in 0.2 °C increments)
-
600 mL beaker (water bath)
-
Hot plate
-
Stirring rod
-
Stopwatch
-
Clamps and stand
Procedure:
-
Heating: Place the test tube of stearic acid into the water bath. Heat the beaker on a hot plate.[16]
-
Immerse the thermometer bulb into the center of the molten stearic acid.
-
Heat the assembly until the temperature of the stearic acid is approximately 10-20 °C above its expected melting point (~80-90 °C).[18]
-
Cooling and Data Collection: Turn off the hot plate and remove the test tube from the water bath.
-
Begin stirring the stearic acid gently and continuously.[18]
-
Record the temperature every 30 seconds as the stearic acid cools.[16]
-
Continue recording until the temperature has dropped several degrees below the solidification point.
-
Analysis: Plot a graph of Temperature (°C) versus Time (s). The freezing point is the temperature of the horizontal plateau on the curve, where the temperature remains constant as the liquid solidifies.[17] The melting point is equivalent to this freezing point.
Analysis by Gas Chromatography (GC)
Gas chromatography is the standard method for the quantitative analysis of fatty acids. It requires the conversion of the carboxylic acid to a more volatile ester, typically a fatty acid methyl ester (FAME).[11][19]
I. Sample Preparation (Methylation):
-
Esterification: Accurately weigh ~100 mg of the stearic acid sample into a flask with a reflux condenser.[20]
-
Add 5 mL of Boron Trifluoride (BF₃)-Methanol solution (e.g., 14% w/v).[20]
-
Boil the mixture under reflux for 10 minutes.[20]
-
Add 4 mL of heptane (B126788) through the condenser and continue to boil for another 10 minutes.[20]
-
Extraction: Cool the flask and add 20 mL of a saturated sodium chloride solution.
-
Shake the flask and allow the layers to separate. The upper heptane layer contains the FAMEs.[20]
-
Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.[20]
II. GC-FID Analysis:
-
Instrument Conditions (Example):
-
Column: Polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., Carbowax).[11]
-
Carrier Gas: Helium or Hydrogen.[21]
-
Temperatures: Injector: 220 °C, Detector (FID): 260 °C.[20]
-
Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 240 °C and holding for 15 minutes.
-
-
Injection: Inject 1 µL of the prepared FAMEs solution into the GC.[21]
-
Identification and Quantification: Identify the methyl stearate (B1226849) peak by comparing its retention time to that of a pure methyl stearate standard. Quantification is performed by comparing the peak area to that of an internal standard (added before methylation) or by using an external calibration curve.[11]
Spectroscopic Characterization
I. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Samples can be analyzed as a KBr disk or as a thin film.[22]
-
Characteristic Peaks:
-
~2915-2919 cm⁻¹ and ~2848-2850 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the alkyl chain.[7][23][24]
-
~1700-1710 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretching of the carboxylic acid group.[7][22]
-
~2500-3300 cm⁻¹: A very broad peak corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[7]
-
~1472 cm⁻¹: C-H bending (scissoring) vibration of -CH₂- groups.[7]
-
II. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Solvent: Typically performed in deuterated chloroform (CDCl₃).
-
Characteristic Chemical Shifts (ppm):
-
~11.0-12.0 ppm: A very broad singlet for the carboxylic acid proton (-COOH).
-
~2.35 ppm: A triplet corresponding to the two protons on the α-carbon (C2), adjacent to the carboxyl group.[4][25]
-
~1.65 ppm: A multiplet for the two protons on the β-carbon (C3).[4]
-
~1.2-1.4 ppm: A large, broad signal integrating to 28 protons, representing the bulk methylene (-CH₂-) protons of the long alkyl chain (C4-C17).[4]
-
~0.88 ppm: A triplet corresponding to the three protons of the terminal methyl (-CH₃) group.[4][25]
-
References
- 1. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearic acid induces proinflammatory cytokine production partly through activation of lactate-HIF1α pathway in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Crystal structure of the C form of stearic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structure of the C form of stearic acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stearic acid - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aquaculture.ugent.be [aquaculture.ugent.be]
- 12. tandfonline.com [tandfonline.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. Method of Analysis for Stearic Acid | Pharmaguideline [pharmaguideline.com]
- 19. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 20. usp.org [usp.org]
- 21. static.igem.org [static.igem.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Stearic acid(57-11-4) 1H NMR spectrum [chemicalbook.com]
